molecular formula C11H15N3S B2497523 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097921-74-7

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2497523
CAS No.: 2097921-74-7
M. Wt: 221.32
InChI Key: JANPXDLRENRTEG-UHFFFAOYSA-N
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Description

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic heterocyclic compound featuring a pyrimidine substituent at the 5-position of the bicyclo[2.2.1]heptane scaffold, with a sulfur atom (thia) at the 2-position and an ethyl group at the 6-position of the pyrimidine ring. This structure combines rigidity from the bicyclic system with the electronic diversity of pyrimidine, making it a candidate for pharmaceutical and materials science applications. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging data from recent research and commercial sources.

Properties

IUPAC Name

5-(6-ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-8-3-11(13-7-12-8)14-5-10-4-9(14)6-15-10/h3,7,9-10H,2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPXDLRENRTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the use of organocatalytic formal [4 + 2] cycloaddition reactions. This approach allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
  • Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of different functional groups which can modify its properties and enhance its utility in synthetic chemistry .

Biology

  • Biological Interactions : The unique structure of 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane allows it to interact with biological molecules in novel ways, making it a candidate for drug discovery .
  • Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes, potentially modulating metabolic pathways critical for maintaining cellular function.
  • Receptor Modulation : It has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Medicine

  • Therapeutic Properties : Preliminary studies suggest that the compound could exhibit anti-inflammatory effects, with significant inhibition of COX-2 activity reported in vitro studies . This positions it as a potential candidate for developing anti-inflammatory medications.
  • Antiviral Activity : There is emerging evidence that compounds similar to this compound may possess antiviral properties, warranting further investigation into their efficacy against viral pathogens .

Nicotinic Receptor Activity

Research has demonstrated that derivatives of this compound can modulate the activity of nAChRs, which are critical in neurotransmission and have implications for treating various cognitive disorders.

Antiviral Properties

Studies have indicated that certain pyrimidine derivatives exhibit antiviral effects against specific viruses, suggesting that this compound may also have similar properties worth exploring further.

Mechanism of Action

The mechanism by which 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Contradictions

  • Availability : Commercial availability varies, with some analogs (e.g., ) in stock, while others () are discontinued .
  • Stability : Hydrochloride salts () may offer improved solubility but require careful handling due to hygroscopicity .

Biological Activity

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure, which includes a pyrimidine ring and a thia-aza bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug discovery.

Chemical Structure

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C11H15N3S
Molecular Weight 215.32 g/mol
InChI Key InChI=1S/C11H15N3S

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes and receptors, influencing their activity through conformational changes or competitive inhibition.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : The compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in neurological disorders.

Case Studies and Research Findings

  • Nicotinic Receptor Activity :
    • A study evaluated several derivatives of bicyclic compounds for their affinity and selectivity towards nAChRs, highlighting the potential of this compound as a partial agonist at the α4β2 subtype, which is implicated in cognitive function and neuroprotection .
  • Antiviral Properties :
    • Preliminary investigations suggest that compounds similar to this compound may serve as precursors for antiviral agents, with structural modifications leading to enhanced efficacy against viral targets .
  • Pharmacological Profiles :
    • The compound has been included in studies assessing the pharmacological profiles of pyrimidine derivatives, showing promise in treating conditions such as anxiety and depression through modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityStructural Features
2-Thio-containing pyrimidinesEnzyme inhibitionPyrimidine ring with sulfur atom
Bicyclo[2.2.1]heptane derivativesVarious receptor interactionsBicyclic structure
6-Ethylpyrimidine derivativesAntiviral activitySubstituted pyrimidine ring

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for efficiently preparing 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane?

  • Methodology : Optimize the synthesis using chiral catalysts or asymmetric induction to control stereochemistry, as demonstrated in analogous bicyclic systems . Key steps include:

  • Cyclization : Employ ring-closing metathesis or intramolecular nucleophilic substitution.
  • Functionalization : Introduce the ethylpyrimidine moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Purification : Use preparative HPLC with chiral columns to isolate enantiopure forms.

Q. How can the compound’s structural integrity and purity be validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve absolute configuration and confirm bicyclic framework (applicable to similar azabicyclo compounds) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to verify connectivity between the thia-azabicyclo core and pyrimidine substituent.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ ion).

Q. What are the stability considerations for this compound under experimental conditions?

  • Stability Profiling :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solution Stability : Monitor degradation in common solvents (e.g., DMSO, aqueous buffers) via HPLC at 25°C and 4°C over 72 hours .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photolytic cleavage of the thia-azabicyclo ring.

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to maximize yield and minimize byproducts?

  • Experimental Design : Apply factorial design (e.g., Box-Behnken) to evaluate variables:

VariableRangeImpact on Yield
Temperature60–120°CNon-linear effect
Catalyst Loading1–5 mol%Positive correlation
Solvent PolarityTHF vs. DMFSolvent-dependent selectivity
  • Response Surface Methodology (RSM) identifies optimal conditions while reducing experimental runs .

Q. What mechanistic insights exist for the compound’s potential bioactivity?

  • Hypothesis Testing :

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 3^3H-labeled antagonists) to assess affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .
  • Enzyme Inhibition : Screen against kinases or metabolic enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.
  • Computational Docking : Perform molecular dynamics simulations to predict binding modes in active sites (e.g., homology models of GPCRs) .

Q. How can conflicting solubility data from different studies be reconciled?

  • Root-Cause Analysis :

  • Solvent Effects : Compare logP values and Hansen solubility parameters to explain discrepancies in polar vs. non-polar solvents .
  • Polymorphism : Characterize crystalline forms via powder XRD; amorphous phases may exhibit higher apparent solubility.
  • Ionization State : Adjust pH to stabilize zwitterionic forms (pKa determination via potentiometric titration).

Q. What strategies mitigate byproduct formation during functionalization of the pyrimidine ring?

  • Byproduct Identification :

  • LC-MS/MS : Detect and characterize dimers or oxidation products.
  • Reaction Quenching : Use scavengers (e.g., thiourea for radical intermediates) to suppress side reactions.
    • Process Modifications :
  • Flow Chemistry : Improve mixing and heat transfer to reduce residence time in reactive zones .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

  • In Silico Workflow :

QSAR Modeling : Corrogate substituent effects on bioavailability using descriptors like polar surface area (PSA) and Lipinski parameters.

ADMET Prediction : Use tools like SwissADME to forecast metabolic stability and toxicity.

Free Energy Perturbation (FEP) : Quantify binding affinity changes for target-guided optimization .

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